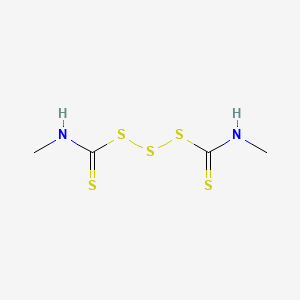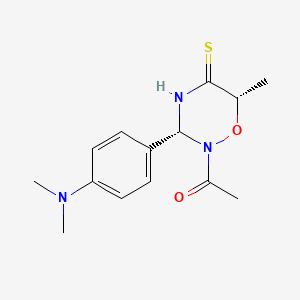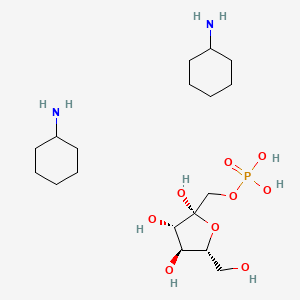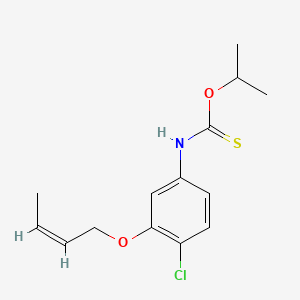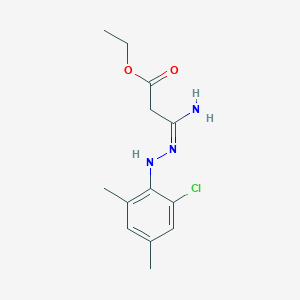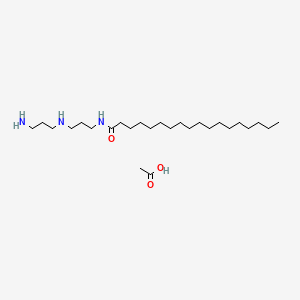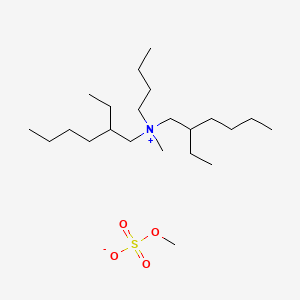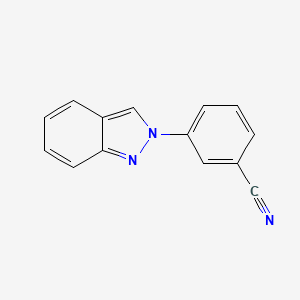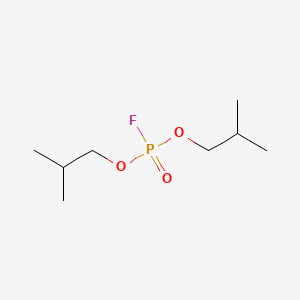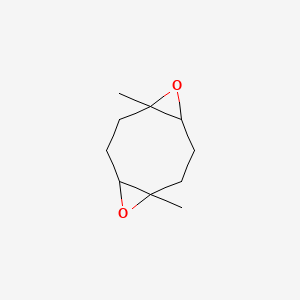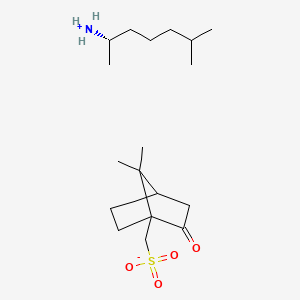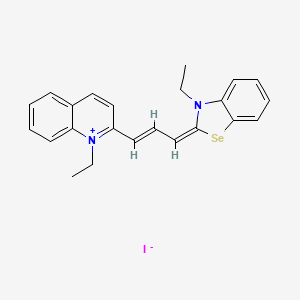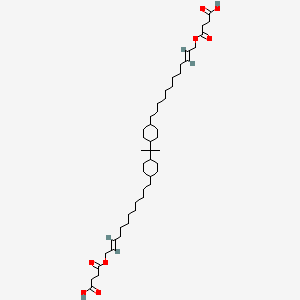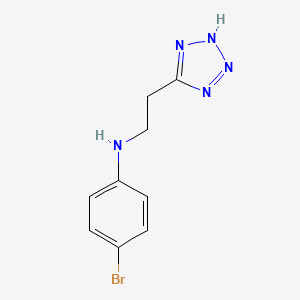
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine typically involves the reaction of 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The reaction can be summarized as follows:
Step 1: Preparation of 4-bromophenylhydrazine by reacting 4-bromonitrobenzene with hydrazine hydrate.
Step 2: Formation of the tetrazole ring by reacting 4-bromophenylhydrazine with sodium azide in the presence of a catalyst such as copper sulfate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(4-bromophenyl)-1H-tetrazole-5-ethanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the substituent introduced.
科学的研究の応用
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-Bromofentanyl: An opioid analgesic with potent effects.
Uniqueness
N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
85178-68-3 |
|---|---|
分子式 |
C9H10BrN5 |
分子量 |
268.11 g/mol |
IUPAC名 |
4-bromo-N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H10BrN5/c10-7-1-3-8(4-2-7)11-6-5-9-12-14-15-13-9/h1-4,11H,5-6H2,(H,12,13,14,15) |
InChIキー |
LAIYEHPCEFQCDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCC2=NNN=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



